molecular formula C12H10BrN B127634 2-(4-Bromomethylphenyl)pyridine CAS No. 52199-24-3

2-(4-Bromomethylphenyl)pyridine

Cat. No.: B127634
CAS No.: 52199-24-3
M. Wt: 248.12 g/mol
InChI Key: FCLQGHNSQXFQEG-UHFFFAOYSA-N
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Description

2-(4-Bromomethylphenyl)pyridine is an organic compound with the molecular formula C12H10BrN and a molecular weight of 248.12 g/mol . It is a biochemical used primarily in proteomics research . The compound consists of a pyridine ring substituted with a bromomethylphenyl group, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

It is often used as a biochemical for proteomics research , suggesting that it may interact with various proteins or enzymes in the cell.

Mode of Action

Bromomethyl groups are known to be reactive and can undergo various chemical reactions, such as nucleophilic substitution . This suggests that 2-(4-(Bromomethyl)phenyl)pyridine could potentially react with nucleophilic sites on its target molecules, leading to changes in their structure and function.

Biochemical Pathways

Bromomethyl compounds are often used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that 2-(4-(Bromomethyl)phenyl)pyridine could potentially be involved in the modification of biochemical pathways through the formation of new carbon-carbon bonds.

Result of Action

Given its use in proteomics research , it may be involved in the modification of proteins, potentially leading to changes in their function.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Bromomethylphenyl)pyridine involves the reaction of 4-bromomethylbenzaldehyde with pyridine under specific conditions . The reaction typically requires a catalyst and is conducted under inert atmosphere to prevent unwanted side reactions. Another method involves the use of hydrobromic acid and a suitable solvent to facilitate the bromination of the methyl group .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination reactions using hydrobromic acid and other brominating agents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and solvent choice .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromomethylphenyl)pyridine is unique due to its bromomethyl group, which provides a balance of reactivity and stability. This makes it particularly useful in a variety of synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds .

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLQGHNSQXFQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948694
Record name 2-[4-(Bromomethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257907-04-3
Record name 2-[4-(Bromomethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(2-Pyridyl)toluene, 2 mL (1.98 g, 11.7 mmol), N-bromosuccinimide (NBS), 2.5 g (14.0 mmol), and α,α′-azobis(isobutyronitrile) (AIBN), 23 mg (0.14 mmol) were suspended in 35 mL tetrachloromethane, and refluxed for 24 hours. The product was filtered, and the solvent removed from the filtrate by rotary evaporation. Equal amounts of chloroform and water were added and the product extracted. The chloroform layer was separated and dried, and the solvent removed. 4-(2-Pyridyl)benzyl bromide, 2 g, was obtained as a sticky yellow solid.
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Synthesis routes and methods II

Procedure details

A mixture of 2-(p-tolyl) pyridine (118.88 g, 702.5 mmol), N-bromosuccinimide (131.29 g, 737.6 mmol, 1.05 equivalents) and CCl4 (1190 mL) was treated with benzoyl peroxide (1.70 g, 7.03 mmol, 0.01 equivalents) under nitrogen, stirred at 70° C. for 1.5 hours, and then allowed to cool to ambient temperature with stirring overnight. The reaction mixture was filtered, washed with CCl4 (2×250 mL), concentrated to oil, treated with isopropyl alcohol (420 mL) and cooled to −5° C. The resulting solid was filtered, washed with isopropyl alcohol (140 mL), and dried in a vacuum oven with a N2 bleed to afford the title compound (111.91 g, 64.2% yield). 1H NMR (CDCl3): δ 8.70(m, 1H), 7.99(m, 2H), 7.75(m, 2H), 7.52(m, 2H), 7.25(m, 1H), 4.58 (s, 2H).
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118.88 g
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reactant
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131.29 g
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reactant
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1190 mL
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1.7 g
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Yield
64.2%

Synthesis routes and methods III

Procedure details

4-(2-Pyridyl)toluene, 2 mL (1.98 g, 11.7 mmol), N-bromosuccinimide (NBS), 2.5 g (14.0 mmol), and α,α′-azobis(isobutyronitrile)(AIBN), 23 mg (0.14 mmol) were suspended in 35 mL tetrachloromethane, and refluxed for 24 hours. The product was filtered, and the solvent removed from the filtrate by rotary evaporation. Equal amounts of chloroform and water were added and the product extracted. The chloroform layer was separated and dried, and the solvent removed. 4-(2-Pyridyl)benzyl bromide, 2 g, was obtained as a sticky yellow solid.
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α,α′-azobis(isobutyronitrile)(AIBN)
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35 mL
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(4-(Bromomethyl)phenyl)pyridine in the synthesis of calix[6]arene derivatives?

A1: 2-(4-(Bromomethyl)phenyl)pyridine serves as a key reagent in the synthesis of calix[6]arene derivatives with specific functionalities. The compound reacts with the 1,3,5-trimethylether of the t-Bu-calix[6]arene in the presence of sodium hydride. This reaction leads to the attachment of the 4'-(pyrid-2' '-yl)phenylmethoxy group to the calix[6]arene scaffold. [] This functionalization contributes to the formation of deep cavities within the calix[6]arene structure, as evidenced by the X-ray crystal structure. [] These cavities can potentially encapsulate guest molecules, highlighting the potential of these derivatives in host-guest chemistry and related applications.

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